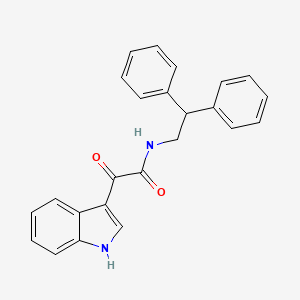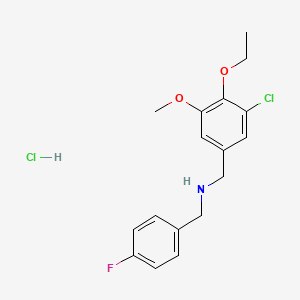
N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as DPIA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its ability to bind to the active site of HDACs and LSD1, thereby inhibiting their activity. This leads to changes in gene expression and can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been found to induce differentiation of certain cell types, such as neural stem cells and leukemia cells. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. Additionally, this compound has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for research on N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One area of interest is its use in studying the role of HDACs and LSD1 in various disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used as a tool for studying the epigenetic regulation of gene expression and for developing new therapeutic agents targeting HDACs and LSD1.
Applications De Recherche Scientifique
N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play important roles in regulating gene expression and are involved in various biological processes, including cell differentiation and proliferation.
Propriétés
IUPAC Name |
N-(2,2-diphenylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(21-16-25-22-14-8-7-13-19(21)22)24(28)26-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,20,25H,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNPCBCSWYSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)
![N,N,N'-trimethyl-N'-[1-(2-methyl-2-phenylpropanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B5289712.png)
![3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5289717.png)

![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]pentanamide](/img/structure/B5289729.png)

![N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5289756.png)
![4-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5289771.png)
![ethyl (2-chloro-4-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B5289773.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289795.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5289797.png)
![(3S*,5R*)-1-(4-methoxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5289798.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5289800.png)
